Dihydrocyclosporin D

説明

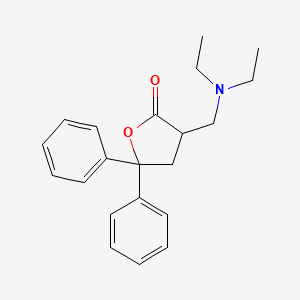

Dihydrocyclosporin D is a derivative of Cyclosporin D, which is a group of nonpolar cyclic oligopeptides with immunosuppressant activity . It has a molecular formula of C63H115N11O12 and a molecular weight of 1218.65 . It is stored at -20°C .

Synthesis Analysis

Cyclosporine, from which Dihydrocyclosporin D is derived, is synthesized chemically using N-methylated peptides via a series of isonitrile coupling reactions . The biosynthesis of cyclosporine A is elaborated by a non-ribosomal peptide synthetase (NRPS). Cyclosporine synthetase (CySyn) is one of the most complex NRPS systems known, consisting of a single 1.7 MDa polypeptide capable of catalyzing a total of 40 partial reaction steps in the synthesis of cyclosporine A .Molecular Structure Analysis

The molecular structure of Dihydrocyclosporin D is complex, with a large number of atoms and bonds. The IUPAC name for Dihydrocyclosporin D is (3S,6S,9S,12R,15S,18S,21S,24S,30S)-33- [ (1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis (2-methylpropyl)-3,21,30-tri (propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone .Physical And Chemical Properties Analysis

Dihydrocyclosporin D has a boiling point of 1286.4±65.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 . It is stored at -20°C . It has a molecular weight of 1204.63 and is a white solid .科学的研究の応用

Preliminary Clinical Results and Toxicity

- Dihydrocyclosporin D in Clinical Use : Early clinical results indicate that Dihydrocyclosporin D, a Cyclosporin derivative, does not have significant nephrotoxic effects. However, it exhibits hepatotoxic effects and often leads to hypertension. Its clinical efficiency is still uncertain (Estefan, Beveridge, & Müller, 1985).

Enhancement of Intestinal Absorption

- Intestinal Absorption Enhancement by Milk Fat Globule Membrane (MFGM) : Research has shown that using MFGM as an emulsifier significantly enhances the blood and lymphatic fluid concentrations of Dihydrocyclosporin D after intraduodenal dosing in rats. This suggests MFGM's potential as an absorption enhancer for cyclosporines (Sato et al., 1994).

Effects on Human Pancreatic β-cells

- Impact on Insulin Release and Content in Human Pancreatic Islets : Cyclosporin A has a direct inhibitory effect on insulin release from human pancreatic islets and increases residual insulin content. Cyclosporin G inhibits insulin release, but Dihydrocyclosporin D has no consistent effects. These findings are relevant for clinical applications involving direct effects on the endocrine pancreas (Nielsen, Mandrup-Poulsen, & Nerup, 1986).

Immunosuppressive Actions

- Immunosuppressive Properties of Cyclosporin A Derivatives : Studies have shown that derivatives of Cyclosporin A, including Dihydrocyclosporin A, display varying levels of immunosuppressive activity. They are effective in reducing the dry weight of certain tapeworms in vivo, suggesting a range of anti-parasitic activities that are distinct from their immunomodulatory properties (Chappell, Wastling, & Hurd, 1989).

Antischistosomal Activity

- Efficacy Against Schistosoma Mansoni : The prophylactic and therapeutic effects of Cyclosporin A and its derivatives, including dihydrocyclosporin A, against Schistosoma mansoni, have been studied. These compounds showed efficacy similar to Cyclosporin A and were less effective when given orally. This sheds light on the distinct antischistosomal activity of cyclosporins (Chappell, Thomson, Barker, & Smith, 1987).

特性

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H115N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h34-47,49-53,76H,26-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80)/t41-,42+,43-,44+,45+,46+,47+,49+,50+,51+,52?,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUKOOCPPICVTB-SMOCYEBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H115N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1218.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydrocyclosporin D | |

CAS RN |

63775-91-7 | |

| Record name | Dihydrocyclosporin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063775917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

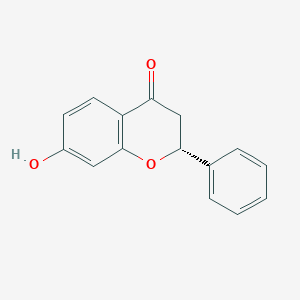

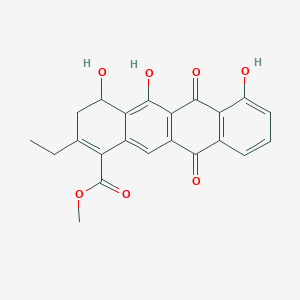

![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)

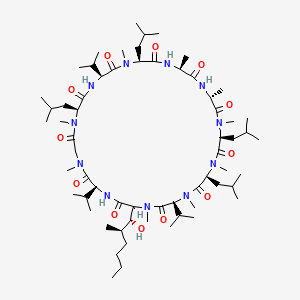

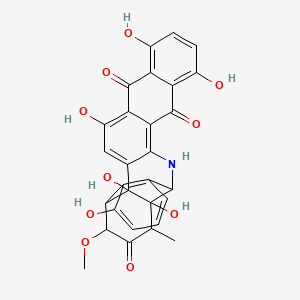

![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)

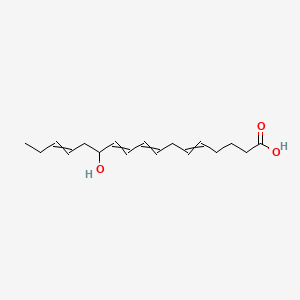

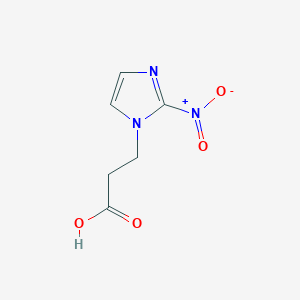

![2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile](/img/structure/B1223054.png)

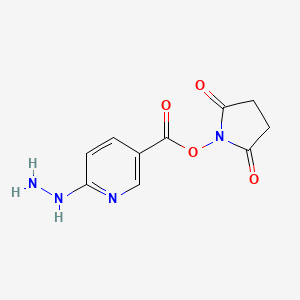

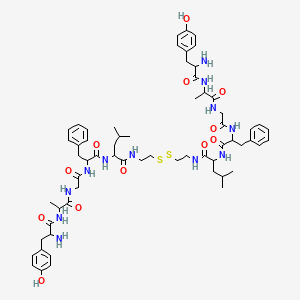

![3-(1,3-benzodioxol-5-ylmethyl)-4,10-dihydro-2H-[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B1223055.png)